Ofloxacin Hydrochloride

Description

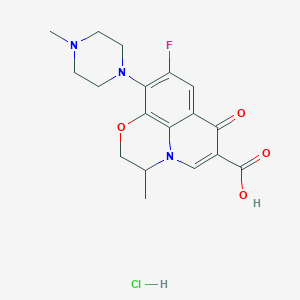

Structure

2D Structure

3D Structure of Parent

Propriétés

IUPAC Name |

7-fluoro-2-methyl-6-(4-methylpiperazin-1-yl)-10-oxo-4-oxa-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8,11-tetraene-11-carboxylic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20FN3O4.ClH/c1-10-9-26-17-14-11(16(23)12(18(24)25)8-22(10)14)7-13(19)15(17)21-5-3-20(2)4-6-21;/h7-8,10H,3-6,9H2,1-2H3,(H,24,25);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CAOOISJXWZMLBN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1COC2=C3N1C=C(C(=O)C3=CC(=C2N4CCN(CC4)C)F)C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21ClFN3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

82419-36-1 (Parent) | |

| Record name | Ofloxacin hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0118120517 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID70922609 | |

| Record name | 9-Fluoro-3-methyl-10-(4-methylpiperazin-1-yl)-7-oxo-2,3-dihydro-7H-[1,4]oxazino[2,3,4-ij]quinoline-6-carboxylic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70922609 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

397.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

118120-51-7 | |

| Record name | Ofloxacin hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=118120-51-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ofloxacin hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0118120517 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9-Fluoro-3-methyl-10-(4-methylpiperazin-1-yl)-7-oxo-2,3-dihydro-7H-[1,4]oxazino[2,3,4-ij]quinoline-6-carboxylic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70922609 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | OFLOXACIN HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I2UWV315WA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Molecular Mechanisms of Action

Inhibition of Bacterial DNA Gyrase (Topoisomerase II)

Ofloxacin's primary mode of action involves the inhibition of bacterial DNA gyrase, an enzyme essential for maintaining the topological state of DNA during replication and transcription. patsnap.comnih.gov This enzyme introduces negative supercoils into the bacterial DNA, a process vital for relieving the torsional stress that accumulates ahead of the replication fork. nih.govoup.com

Binding Site and Allosteric Modulation

Ofloxacin (B1677185) exerts its inhibitory effect by binding to the complex formed between DNA gyrase and bacterial DNA. patsnap.com This binding stabilizes the complex in a state where the enzyme is unable to proceed with its function of DNA re-ligation. mdpi.com The binding site for fluoroquinolones like ofloxacin is at the interface of the DNA and the gyrase enzyme, specifically within the "quinolone resistance-determining region" (QRDR) of the GyrA subunit. nih.govasm.org While not a direct competitive inhibitor of the ATP binding site, the binding of ofloxacin can be considered a form of allosteric modulation, as it locks the enzyme in a conformation that prevents the catalytic cycle from completing, even though it binds to a site distinct from the ATP-binding pocket. researchgate.net This stabilization of the cleavage complex is a key feature of its mechanism. mdpi.com

Disruption of DNA Replication and Transcription

By trapping the DNA gyrase-DNA complex, ofloxacin effectively blocks the progression of the replication fork. oup.com The stabilized complex becomes an obstacle, preventing the DNA from being properly unwound and replicated. patsnap.com This halt in DNA replication directly inhibits bacterial multiplication. nih.gov Furthermore, the inhibition of DNA gyrase also disrupts transcription, as the enzyme is necessary to relieve the supercoiling stress generated during the transcription process. patsnap.comdrugbank.com The accumulation of these stalled replication and transcription complexes leads to the generation of double-stranded DNA breaks, a lethal event for the bacterial cell. nih.govnih.gov

Selective Toxicity to Bacterial Topoisomerases over Mammalian Analogues

A critical aspect of ofloxacin's clinical utility is its selective toxicity towards bacterial topoisomerases over their mammalian counterparts. patsnap.com Ofloxacin exhibits a significantly higher affinity for bacterial DNA gyrase, with some reports suggesting it is 100 times greater than for mammalian topoisomerases. drugbank.com This selectivity is attributed to structural differences between the bacterial and mammalian enzymes. Human topoisomerase II functions as a homodimer, whereas bacterial DNA gyrase is a heterotetramer (GyrA2GyrB2). nih.gov Additionally, key amino acid residues that are crucial for the interaction with fluoroquinolones in bacterial topoisomerases are absent in the mammalian enzymes. nih.gov While high concentrations of fluoroquinolones can inhibit eukaryotic topoisomerase II, the concentrations achieved during standard therapy are selectively toxic to bacteria. mdpi.comnih.gov

Inhibition of Bacterial Topoisomerase IV

In addition to DNA gyrase, ofloxacin also targets topoisomerase IV, another essential type II topoisomerase in bacteria. patsnap.comnih.gov While DNA gyrase is the primary target in many Gram-negative bacteria, topoisomerase IV is often the primary target in Gram-positive bacteria. mdpi.com

Role in Chromosome Segregation

Topoisomerase IV plays a crucial role in the final stages of DNA replication, specifically in the segregation of newly replicated daughter chromosomes. oup.comasm.org During replication, the two circular daughter DNA molecules become interlinked, forming a structure known as a catenane. Topoisomerase IV is responsible for decatenating, or separating, these interlinked chromosomes, allowing them to be properly segregated into the daughter cells during cell division. oup.comdrugbank.com

Synergistic Inhibition of DNA Gyrase and Topoisomerase IV

Ofloxacin demonstrates a dual-targeting mechanism, inhibiting both DNA gyrase and topoisomerase IV, which are vital for bacterial survival. wikipedia.orgnih.govpatsnap.compatsnap.com DNA gyrase is responsible for introducing negative supercoils into DNA, a process necessary to relieve the torsional stress that builds up during DNA unwinding for replication. patsnap.com Topoisomerase IV, on the other hand, is primarily involved in the separation of replicated daughter DNA strands following replication. nih.govpatsnap.com

The synergistic inhibition of these two enzymes is a key feature of ofloxacin's broad-spectrum activity against both Gram-positive and Gram-negative bacteria. drugbank.comwikipedia.org While in Gram-negative bacteria the primary target is often DNA gyrase, in Gram-positive bacteria, topoisomerase IV is typically the more susceptible target. nih.govulb.ac.be However, many fluoroquinolones, including ofloxacin, exhibit potent activity against both enzymes. nih.gov This dual action ensures that if a mutation confers resistance to one enzyme, the other can still be effectively inhibited, although sequential mutations in both targets can lead to high-level resistance. nih.gov

The inhibitory process involves ofloxacin binding to the enzyme-DNA complex, which stabilizes it and prevents the enzymes from carrying out their function of DNA ligation. patsnap.comulb.ac.be This leads to the accumulation of double-stranded DNA breaks, which are ultimately lethal to the bacterium. nih.gov

Table 1: Target Enzymes of Ofloxacin Hydrochloride

| Enzyme | Function | Primary Target in |

|---|---|---|

| DNA Gyrase | Introduces negative supercoils into DNA, facilitating replication. patsnap.com | Gram-negative bacteria nih.govulb.ac.be |

| Topoisomerase IV | Separates replicated daughter DNA strands. nih.govpatsnap.com | Gram-positive bacteria nih.govulb.ac.be |

Interaction with the DNA-Enzyme Complex

Ofloxacin does not bind to the free enzyme or free DNA but rather to the complex formed between the enzyme and the DNA it is processing. patsnap.comnih.gov The drug intercalates into the DNA at the site of the double-strand break created by the enzyme, effectively forming a drug-enzyme-DNA ternary complex. nih.govulb.ac.be This complex traps the enzyme in its cleavage state, preventing the re-ligation of the DNA strands. ulb.ac.be

Research has shown that quinolones like ofloxacin bind to a pocket on the DNA created by the action of DNA gyrase. asm.org The binding is cooperative and involves interactions with both the DNA and specific amino acid residues on the enzyme subunits. asm.orgresearchgate.net For instance, in E. coli, a non-catalytic magnesium ion, coordinated with water molecules, acts as a bridge for hydrogen bonding between the quinolone and amino acid residues such as Ser83 and Asp87 on the GyrA subunit. nih.gov

Studies on ofloxacin's enantiomers (S- and R-isomers) have provided further insight into this interaction. The S-isomer, also known as levofloxacin (B1675101), is significantly more potent than the R-isomer. asm.orgnih.gov This difference in activity is not due to differences in drug transport but rather to the inhibitory activity against DNA gyrase. asm.org While both enantiomers have similar binding affinities to supercoiled DNA, the more active S-isomer has a higher molar binding ratio, suggesting that a greater number of molecules can assemble in the binding pocket of the enzyme-DNA complex. asm.orgnih.gov This enhanced binding of the S-isomer to the DNA-DNA gyrase complex is a critical determinant of its higher potency. asm.orgnih.gov

Computational studies on Mycobacterium leprae have further elucidated the interaction, showing that ofloxacin forms hydrogen bonds with residues like Asp47 in the native GyrA-DNA complex, and mutations in this region can lead to reduced binding and drug resistance. nih.gov

Table 2: Key Interactions in the Ofloxacin-DNA-Enzyme Complex

| Interacting Component | Role in Complex Formation |

|---|---|

| Ofloxacin | Intercalates into the cleaved DNA and stabilizes the complex. nih.govulb.ac.be |

| DNA Gyrase/Topoisomerase IV | Creates a binding pocket on the DNA for the drug. asm.org |

| DNA | Interacts directly with the quinolone molecule. asm.org |

| Magnesium Ion (Mg2+) | Facilitates hydrogen bonding between the drug and enzyme. nih.gov |

Pharmacokinetic and Pharmacodynamic Research

Absorption Dynamics and Bioavailability Studies

Ofloxacin (B1677185) hydrochloride is readily absorbed after oral administration, with the bioavailability of the tablet formulation being approximately 98%. nih.govwikipedia.org Peak serum concentrations (Cmax) are typically achieved within one to two hours following an oral dose. nih.gov

Studies have demonstrated a linear relationship between the dose of ofloxacin and the resulting plasma concentrations. nih.govtandfonline.com For instance, after a single 200 mg oral tablet, the mean peak plasma concentration (Cmax) is approximately 1.74 µg/mL, while a 300 mg tablet results in a Cmax of about 2.61 µg/mL. nih.govtandfonline.com When administered as an oral solution, the peak concentrations are slightly higher, reaching 2.24 µg/mL for a 200 mg dose and 3.25 µg/mL for a 300 mg dose. nih.govtandfonline.com Following multiple 200 mg and 300 mg oral doses, steady-state peak serum levels are predicted to be 2.2 µg/mL and 3.6 µg/mL, respectively. wikipedia.org The absolute bioavailability of the oral tablet is considered complete and has been measured to be as high as 105% +/- 7% when compared to intravenous administration. nih.govresearchgate.net

| Ofloxacin Dose (Oral) | Formulation | Mean Peak Serum Concentration (Cmax) |

|---|---|---|

| 200 mg (single dose) | Tablet | 1.74 µg/mL |

| 300 mg (single dose) | Tablet | 2.61 µg/mL |

| 200 mg (single dose) | Solution | 2.24 µg/mL |

| 300 mg (single dose) | Solution | 3.25 µg/mL |

| 400 mg (single dose) | Tablet | 3.14 µg/mL |

| 600 mg (single dose) | Tablet | 10.7 mg/L |

| 200 mg (multiple doses) | Tablet | 2.2 µg/mL (predicted at steady-state) |

| 300 mg (multiple doses) | Tablet | 3.6 µg/mL (predicted at steady-state) |

The oral absorption of ofloxacin can be significantly impaired by the concurrent administration of compounds containing divalent or trivalent cations. nih.gov Substances such as aluminum hydroxide (B78521) can chelate with ofloxacin in the gastrointestinal tract, leading to a decrease in its absorption and reduced serum concentrations. drugbank.comresearchgate.net While one study noted that colloidal aluminum phosphate (B84403) reduces the rate of ofloxacin absorption, it did not find a significant difference in the total percentage of the absorbed dose. researchgate.net However, other research indicates that co-administration of oral fluoroquinolones with cation-containing compounds may lead to impaired absorption. nih.gov This interaction can potentially reduce the efficacy of the antibiotic. drugbank.com

Distribution Profile

Ofloxacin is widely distributed throughout the body tissues and fluids. nih.govwikipedia.org Following oral administration, ofloxacin has been detected in lung tissue, blister fluid, prostatic fluid, prostatic tissue, sputum, and skin. nih.govwikipedia.org This extensive tissue penetration is associated with its high volume of distribution. nih.gov

Research has shown that ofloxacin penetrates well into inflammatory fluid, with one study reporting a mean peak level of 5.2 mg/L in blister fluid. nih.govnih.govoup.comoup.com The penetration into skin is also favorable, with studies on suction blister fluid (SBF) and cantharides blister fluid (CBF) showing high area under the concentration-time curve ratios when compared to serum (1.3 for SBF and 1.1 for CBF). researchgate.net In patients with chronic bronchitis, the penetration rate in bronchial mucosa was found to be at least 1 to 9 times the plasma concentration 2 hours after the last dose. mdpi.com

| Tissue/Fluid | Penetration Finding |

|---|---|

| Lung Tissue | Detected after oral administration nih.govwikipedia.org |

| Blister Fluid | Mean peak level of 5.2 mg/L nih.govnih.govoup.comoup.com |

| Prostatic Fluid | Detected after oral administration nih.govwikipedia.org |

| Prostatic Tissue | Detected after oral administration nih.govwikipedia.org |

| Sputum | Detected after oral administration nih.govwikipedia.org |

| Skin | Detected after oral administration nih.govwikipedia.org |

| Bronchial Mucosa | Penetration rate of 1 to 9 times plasma concentration mdpi.com |

In vitro studies have established that approximately 32% of ofloxacin in plasma is bound to proteins. nih.govwikipedia.orgdrugbank.com The extent of protein binding is not significantly affected by the drug concentration. pvj.com.pk This relatively low degree of protein binding contributes to the compound's wide distribution into body tissues. pvj.com.pk

In animal models, specifically in pigmented rabbits, topically administered ofloxacin has been shown to penetrate ocular tissues. arvojournals.org Following a single topical instillation of a 0.3% solution, ofloxacin is absorbed into the eye, achieving measurable concentrations in the cornea and aqueous humor. arvojournals.org One study demonstrated that maximal concentrations of ofloxacin were achieved within 30 minutes in these tissues. arvojournals.org Prolonged retention of ofloxacin was noted in the pigmented iris-ciliary body, which is attributed to melanin binding, a known characteristic of fluoroquinolones. arvojournals.org Systemic exposure following topical ocular administration is minimal, with maximum plasma concentrations being very low. arvojournals.org

Metabolic Pathways and Biotransformation

Ofloxacin hydrochloride undergoes limited metabolism in the human body, a characteristic that has been attributed to the stability of its chemical structure. Less than 10% of an administered dose is metabolized, with the majority of the drug being excreted unchanged. nih.gov This limited biotransformation is a key feature of its pharmacokinetic profile. The primary site of metabolism is the liver, where cytochrome P450 enzymes are responsible for the minor metabolic changes that do occur.

The chemical structure of ofloxacin, specifically its tricyclic pyridobenzoxazine ring, is thought to play a significant role in its metabolic stability. nih.gov This ring structure appears to decrease the extent to which the parent compound is metabolized. nih.gov While the precise mechanisms are complex, the inherent stability of this ring system likely renders it less susceptible to enzymatic degradation by hepatic enzymes. This results in a higher proportion of the active drug remaining in circulation and subsequently being excreted in its unchanged form.

Despite its limited metabolism, two minor metabolites of ofloxacin have been identified in plasma and urine: desmethyl ofloxacin and ofloxacin N-oxide. nih.gov These metabolites account for a very small fraction of the administered dose, typically less than 5% combined. nih.gov

Desmethyl Ofloxacin: This metabolite is formed through the removal of a methyl group from the piperazinyl substituent. It possesses some microbiological activity, but it is less potent than the parent compound, ofloxacin.

Ofloxacin N-oxide: This metabolite is created by the oxidation of the nitrogen atom in the piperazinyl ring. It has minimal antibacterial activity.

Below is a summary of the primary metabolites of this compound:

| Metabolite | Percentage of Dose | Antibacterial Activity |

|---|---|---|

| Desmethyl Ofloxacin | < 5% | Less active than Ofloxacin |

Elimination Kinetics

The elimination of this compound from the body is a well-characterized process, primarily occurring through the kidneys. The kinetics of its elimination are a critical factor in determining appropriate administration strategies, particularly in specific patient populations.

The primary route of elimination for ofloxacin is renal excretion, with between 65% and 80% of an orally administered dose being excreted unchanged in the urine within 48 hours. nih.govdrugbank.com Ofloxacin exhibits a biphasic elimination pattern, which means its elimination from the body occurs in two distinct phases. nih.gov This is characterized by an initial, more rapid phase of elimination followed by a slower, terminal phase. The elimination half-life of ofloxacin in individuals with normal renal function is typically between five to seven hours. nih.gov

The following table summarizes the excretion routes of this compound:

| Excretion Route | Percentage of Dose Excreted Unchanged |

|---|---|

| Renal | 65-80% |

The clearance of ofloxacin is highly dependent on renal function. nih.gov There is a linear correlation between the elimination half-life of ofloxacin and creatinine clearance, a key indicator of renal function. nih.gov In patients with impaired renal function, defined as a creatinine clearance rate of 50 mL/min or less, the clearance of ofloxacin is significantly reduced, leading to a prolonged half-life and accumulation of the drug in the body. nih.govnih.gov

This direct relationship between renal function and drug clearance necessitates dosage adjustments for patients with renal impairment to avoid potential toxicity. nih.govnih.govdroracle.ainih.gov For individuals with moderate to severe renal insufficiency, a reduction in the dose or an extension of the dosing interval is required to maintain safe and effective plasma concentrations of the drug. nih.govdroracle.ainih.gov

Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling and Indices

Pharmacokinetic/pharmacodynamic (PK/PD) modeling is a crucial tool in antimicrobial therapy, integrating the time course of a drug's concentration in the body (pharmacokinetics) with its microbiological activity (pharmacodynamics). This approach helps in designing dosing regimens that maximize efficacy and minimize the development of resistance. For fluoroquinolones like ofloxacin, the bactericidal activity is concentration-dependent.

The efficacy of fluoroquinolones is best predicted by specific PK/PD indices that relate drug exposure to the minimum inhibitory concentration (MIC) of the target pathogen. mdpi.com The primary PK/PD index that correlates with the antimicrobial efficacy of ofloxacin is the ratio of the free fraction of the 24-hour area under the concentration-time curve to the MIC (fAUC/MIC). nih.gov

Clinical and preclinical studies have established target values for these indices that are associated with successful therapeutic outcomes. For Mycobacterium tuberculosis, a fAUC/MIC ratio of ≥100 has been associated with the greatest bactericidal activity and a reduced probability of developing resistance. nih.gov The key PK/PD indices for antimicrobial agents are generally categorized as follows:

| PK/PD Index | Description | Associated Antimicrobial Classes |

| fAUC/MIC | Ratio of the area under the free drug concentration-time curve over 24 hours to the Minimum Inhibitory Concentration. | Fluoroquinolones, Aminoglycosides, Vancomycin |

| fCmax/MIC | Ratio of the maximum free drug concentration to the Minimum Inhibitory Concentration. | Aminoglycosides |

| %fT > MIC | Percentage of the dosing interval during which the free drug concentration remains above the Minimum Inhibitory Concentration. | Beta-lactams, Penicillins |

This table provides a general classification of PK/PD indices for different antimicrobial classes.

Research has shown that achieving the target fAUC/MIC ratio is critical for the successful treatment of various infections. For instance, in the treatment of multidrug-resistant tuberculosis (MDR-TB), failure to achieve this target can lead to suboptimal outcomes. nih.gov

PK/PD modeling is instrumental in optimizing dosing regimens to ensure that the target PK/PD indices are achieved in the majority of a patient population, a concept known as the probability of target attainment (PTA). mdpi.com This is particularly important for infections caused by pathogens with varying susceptibility or in special patient populations where pharmacokinetics may be altered.

A notable application of this modeling is seen in the treatment of MDR-TB. A population pharmacokinetics study was conducted in South African patients with MDR-TB receiving a standard 800 mg daily dose of ofloxacin. The research revealed that a high proportion of these patients did not achieve the target fAUC/MIC of 100. nih.gov

Below are the key findings from the study:

| Parameter | Finding | Implication for Dosing |

| Probability of Target Attainment (PTA) | The PTA with the standard 800 mg dose was only 0.45. | The currently recommended ofloxacin dose was inadequate for the majority of this patient population. nih.gov |

| Simulated Dose Increase | Doubling the dose to 1,600 mg was predicted to increase the PTA to only 0.77. | A simple dose increase may not be sufficient to achieve the therapeutic target in many patients, suggesting a need for alternative strategies or more potent fluoroquinolones. nih.gov |

| MIC Variability | Mycobacterium tuberculosis isolates from Cape Town had significantly higher MICs than those from Durban. | Geographic differences in pathogen susceptibility must be considered when optimizing dosing regimens. nih.gov |

This study demonstrates how PK/PD modeling can identify shortcomings in standard dosing regimens and guide the development of more effective, individualized treatment strategies. nih.gov By simulating different dosing scenarios, clinicians can predict the likelihood of achieving therapeutic targets and select a regimen that is most likely to be successful for a given patient or population. mdpi.com

Pharmacogenomic Investigations

Pharmacogenomics is the study of how an individual's genetic makeup influences their response to drugs. longdom.org This field holds the potential for personalizing medicine by predicting drug efficacy and the likelihood of adverse drug reactions (ADRs) based on a person's genetic profile. Genetic variations, such as single nucleotide polymorphisms (SNPs), can alter the function of proteins involved in drug absorption, distribution, metabolism, and excretion (ADME), leading to significant inter-individual variability in drug response. longdom.orgmdpi.com

For many drugs, genetic polymorphisms in drug-metabolizing enzymes, particularly the Cytochrome P450 (CYP) family, and in drug transporters are major sources of variable patient responses. mdpi.com However, pharmacogenomic research specifically for this compound is limited. Much of the available information is extrapolated from studies on the fluoroquinolone class as a whole.

Fluoroquinolones are known substrates for active transporters from the ATP-binding cassette (ABC) superfamily. Polymorphisms in genes encoding these transporters, such as ABCB1 (P-glycoprotein), can potentially affect the distribution of these drugs. For example, a case report concerning levofloxacin (B1675101), a related fluoroquinolone, found that a patient who experienced seizures carried polymorphisms in the efflux transporter genes ABCB1 and ABCG2. It was hypothesized that reduced activity of these transporters could have led to increased drug passage across the blood-brain barrier.

While direct evidence for ofloxacin is sparse, a case report has suggested a possible genetic predisposition to adverse reactions. A 48-year-old female developed a maculopapular rash after taking ofloxacin. Notably, her 21-year-old son experienced a similar, more severe reaction upon taking the same drug. This familial recurrence suggests a potential genetic basis for the hypersensitivity reaction, which could be related to polymorphisms in genes controlling drug metabolism or immune responses, such as the Human Leukocyte Antigen (HLA) system.

The genetic basis for adverse drug reactions can generally be categorized as follows:

| Category | Description | Potential Implication for Ofloxacin |

| Drug-Metabolizing Enzymes | Genetic polymorphisms can lead to altered enzyme activity, affecting drug clearance. mdpi.com | While ofloxacin is minimally metabolized, variations could still play a role in some individuals. |

| Drug Transporters | Polymorphisms in transporter genes (e.g., ABCB1) can alter drug distribution and elimination. | May influence ofloxacin concentrations in specific tissues, potentially affecting both efficacy and toxicity. |

| HLA System | Variations in HLA genes have been strongly associated with immune-mediated adverse drug reactions for various drugs. | Could be involved in hypersensitivity reactions to ofloxacin, as suggested by familial case reports. |

Currently, there are no established guidelines for pharmacogenomic testing prior to the administration of this compound. The existing data are not sufficient to create specific recommendations. Further research is needed to identify specific genetic variants that reliably predict efficacy or the risk of adverse events with ofloxacin treatment.

Antimicrobial Resistance Mechanisms and Dynamics

Target Site Modifications

The primary targets for ofloxacin (B1677185) and other fluoroquinolones are two essential bacterial type II topoisomerase enzymes: DNA gyrase and DNA topoisomerase IV. nih.gov These enzymes are crucial for managing DNA topology during replication, transcription, and repair. Bacteria can develop resistance by acquiring mutations in the genes that encode these enzymes, which alters the drug-binding site and reduces the antibiotic's efficacy. crstoday.commdpi.com This modification of the target is a common strategy for bacteria to evade antimicrobial agents. crstoday.com

DNA gyrase, composed of two GyrA and two GyrB subunits, is the primary target of ofloxacin in many Gram-negative bacteria. nih.govnih.gov Resistance frequently emerges from spontaneous mutations in the genes encoding these subunits, particularly within a specific "hot spot" known as the Quinolone Resistance-Determining Region (QRDR). plos.orgnih.govresearchgate.net

In the GyrA subunit, the QRDR is typically located between amino acids 67 and 106. plos.org Mutations in this region, especially at codons 83 and 87, are strongly associated with fluoroquinolone resistance. plos.orgnih.gov For instance, common substitutions like Serine-83 to Leucine (Ser83Leu) and Aspartate-87 to Asparagine (Asp87Asn) in E. coli have been shown to significantly increase the Minimum Inhibitory Concentration (MIC) of ofloxacin. plos.orgresearchgate.net While a single mutation, such as Ser83Leu, might be present in sensitive strains, it is often the presence of a second mutation (e.g., at Asp87) that confers a high-level resistance phenotype. plos.org Double mutations can lead to a tenfold or greater increase in MIC levels compared to sensitive strains. plos.org

Mutations in the gyrB gene, which encodes the B subunit of DNA gyrase, are a less frequent cause of resistance but can also contribute. nih.govresearchgate.net These mutations typically occur in a QRDR spanning from aspartate (Asp) 426 to lysine (B10760008) (Lys) 447. nih.gov A single point mutation, such as Glutamate-469 to Aspartate (Glu469Asp) in GyrB, has been shown to increase the MIC of ofloxacin by 128-fold in certain strains. researchgate.net

The table below summarizes common mutations in the QRDR of GyrA and their impact on ofloxacin susceptibility.

| Gene | Common Mutation Site | Amino Acid Substitution | Associated Organism Example | Impact on Resistance |

| gyrA | Codon 83 | Serine → Leucine/Tyrosine/Phenylalanine | E. coli, Enterobacter cloacae | High-level resistance, often in combination with other mutations. plos.orgnih.gov |

| gyrA | Codon 87 | Aspartate → Asparagine/Glycine/Tyrosine | E. coli, Klebsiella pneumoniae | Contributes significantly to high-level resistance. plos.orgnih.gov |

| gyrB | Codon 469 | Glutamate → Aspartate | Salmonella | Can lead to a substantial increase in ofloxacin MIC. researchgate.net |

In many Gram-positive bacteria, and also as a secondary mechanism in Gram-negative bacteria, the primary target for fluoroquinolones is DNA topoisomerase IV. nih.govnih.gov This enzyme is structurally similar to DNA gyrase, consisting of two ParC and two ParE subunits. nih.gov Mutations in the parC and parE genes, within their respective QRDRs, are a key mechanism of resistance. nih.govnih.gov

Resistance development is often a stepwise process. A primary mutation in gyrA may confer an initial level of resistance, but high-level resistance typically requires a secondary mutation, often in parC. oup.com Common mutations in ParC include substitutions at positions equivalent to Serine-79 and Aspartate-83 in Streptococcus pneumoniae or Serine-80 in Acinetobacter baumannii. oup.comfrontiersin.org

Mutations in the parE gene have also been implicated in fluoroquinolone resistance. nih.govnih.gov For example, substitutions such as Aspartate-435 to Asparagine (Asp-435 to Asn) have been identified in resistant clinical isolates. oup.com The presence of mutations in both DNA gyrase and topoisomerase IV is often associated with high-level resistance to ofloxacin and other fluoroquinolones. nih.gov

The following table details common mutations in the QRDRs of ParC and ParE.

| Gene | Common Mutation Site | Amino Acid Substitution | Associated Organism Example | Impact on Resistance |

| parC | Codon 80 (S. aureus) | Serine → Phenylalanine/Tyrosine | Staphylococcus aureus | Contributes to resistance, often secondary to a gyrA mutation. nih.gov |

| parC | Codon 80 (A. baumannii) | Serine → Leucine | Acinetobacter baumannii | Found in over 90% of fluoroquinolone-resistant strains. frontiersin.org |

| parE | Codon 435 (S. pneumoniae) | Aspartate → Asparagine | Streptococcus pneumoniae | Found in fluoroquinolone-resistant isolates. oup.com |

Efflux Pump Overexpression

A second major strategy bacteria use to resist ofloxacin is the active removal of the drug from the cell, a process mediated by efflux pumps. mdpi.comnih.gov These are membrane-spanning protein complexes that recognize and expel a wide range of toxic compounds, including antibiotics. nih.govnih.gov Overexpression of these pumps is a significant mechanism of resistance, as it prevents the intracellular drug concentration from reaching a level sufficient to inhibit the target enzymes. frontiersin.orgnih.gov Efflux pumps are categorized into several superfamilies based on their structure, energy source, and substrate specificity. explorationpub.com

The Major Facilitator Superfamily (MFS) is one of the largest groups of membrane transporters. mdpi.comnih.gov MFS pumps are secondary transporters, typically utilizing the proton motive force to energize the efflux of substrates. mcmaster.ca They are involved in resistance to a variety of antimicrobial agents. explorationpub.com A well-known example is the NorA efflux pump in Staphylococcus aureus, which is encoded by the norA gene. explorationpub.com Overexpression of NorA confers resistance to hydrophilic fluoroquinolones, including ofloxacin. explorationpub.comoup.com MFS transporters generally consist of 12 or 14 transmembrane helices and are a key component of intrinsic and acquired antibiotic resistance in many bacterial pathogens. explorationpub.commdpi.com

The ATP-Binding Cassette (ABC) superfamily represents a group of primary active transporters that couple the hydrolysis of ATP to the transport of substrates across cellular membranes. mdpi.comfrontiersin.org A typical ABC transporter consists of two transmembrane domains (TMDs) that form the translocation pathway and two nucleotide-binding domains (NBDs) located in the cytoplasm that bind and hydrolyze ATP. oaepublish.comnih.gov The energy from ATP hydrolysis drives conformational changes that result in the expulsion of the substrate from the cell. frontiersin.org In bacteria, ABC transporters are involved in the efflux of various compounds, including antibiotics, contributing to multidrug resistance. nih.govnih.gov For example, the expression of a specific ABC transporter component in Pseudomonas aeruginosa has been shown to increase in intermediate and resistant strains, correlating with a decrease in intracellular ciprofloxacin (B1669076) concentration, suggesting a role in active drug efflux. nih.gov

Efflux pumps play a crucial dual role in antimicrobial resistance. Firstly, the baseline or constitutive expression of certain efflux pumps contributes to the intrinsic or basal resistance of bacteria to many antibiotics. nih.govmdpi.com This low-level efflux activity can help the cell tolerate sub-inhibitory concentrations of drugs.

Secondly, and perhaps more critically, this basal activity provides a platform for the development of higher-level resistance. mdpi.com When bacteria are exposed to antibiotic concentrations near the MIC, cells that can upregulate their efflux pump expression have a survival advantage. biorxiv.org This overexpression allows them to pump the drug out more efficiently, keeping the intracellular concentration low and permitting growth. nih.gov This initial survival can provide the necessary time for the bacteria to acquire additional, more stable resistance mechanisms, such as target site mutations in gyrA or parC. mdpi.com Studies have shown that treatment conditions just above the MIC pose the greatest risk for the evolution of high-level drug resistance. biorxiv.org Therefore, efflux pump overexpression is often a first step in the pathway to clinically significant fluoroquinolone resistance. frontiersin.orgresearchgate.net

Reduced Outer Membrane Permeability and Porin Alterations

The outer membrane of Gram-negative bacteria serves as a formidable barrier, selectively controlling the influx of substances, including antibiotics like ofloxacin hydrochloride. frontiersin.orgbiorxiv.org Alterations in this membrane's permeability represent a significant mechanism of resistance. nih.gov Bacteria can modulate the expression or function of porins, which are protein channels that facilitate the passive diffusion of hydrophilic molecules across the outer membrane. nih.govmdpi.com

Two primary porin-based resistance strategies have been observed in clinical isolates:

Alteration of Porin Profiles: This can involve the complete loss or significant reduction in the expression of major porins. nih.gov For instance, the OmpF-defective mutant in Escherichia coli has been shown to exhibit resistance to several antibiotics, indicating that OmpF is a primary route for their entry. frontiersin.org

Altered Porin Function: Specific mutations within the porin genes can lead to structural changes in the protein, particularly in the L3 loop that forms the narrowest part of the channel. nih.gov These modifications can reduce the rate of antibiotic permeation without completely eliminating the porin. nih.gov

While porin alterations can independently contribute to resistance, their impact is often magnified when combined with other resistance mechanisms, such as the activity of efflux pumps or enzymatic degradation of the antibiotic. nih.gov The interplay between reduced influx and active efflux can significantly decrease the intracellular concentration of ofloxacin, rendering it ineffective.

Plasmid-Mediated Resistance Mechanisms

Historically, resistance to fluoroquinolones like ofloxacin was primarily attributed to chromosomal mutations. However, the discovery of plasmid-mediated quinolone resistance (PMQR) has highlighted the role of horizontal gene transfer in the dissemination of resistance. researchgate.netoup.com These resistance genes are located on transferable plasmids, facilitating their spread among different bacterial species. researchgate.net

Several distinct PMQR mechanisms have been identified:

Qnr Proteins: These proteins belong to the pentapeptide repeat family and protect the bacterial DNA gyrase and topoisomerase IV from the inhibitory action of quinolones. researchgate.netoup.com Different families of Qnr proteins exist, such as QnrA, QnrB, QnrS, and QnrD, each conferring varying levels of resistance. oup.com

Enzymatic Modification: The aac(6')-Ib-cr gene encodes an aminoglycoside acetyltransferase that is also capable of modifying fluoroquinolones, including ofloxacin, thereby reducing their efficacy. cambridge.org

Efflux Pumps: Plasmids can also carry genes that code for efflux pump proteins, such as QepA and OqxAB, which actively transport quinolones out of the bacterial cell. oup.comcambridge.org

While PMQR determinants typically confer low-level resistance on their own, they can facilitate the selection of higher-level resistance by enabling bacteria to survive in the presence of quinolones, thereby increasing the likelihood of acquiring chromosomal mutations. cambridge.org

Chromosomal Mutations Beyond Classical QRDRs

The primary mechanism of high-level fluoroquinolone resistance involves mutations within the quinolone resistance-determining regions (QRDRs) of the gyrA, gyrB, parC, and parE genes, which encode the subunits of DNA gyrase and topoisomerase IV. researchgate.netnih.gov However, mutations outside of these classical regions also contribute to ofloxacin resistance.

In a study of Streptomyces coelicolor A3(2), ofloxacin-resistant mutants were found to have mutations in genes not traditionally associated with quinolone resistance. For example, some resistant strains exhibited mutations in the DEAD/DEAH box helicase gene (sco6262), which were associated with higher levels of ofloxacin resistance. nih.gov Another identified mutation was in a TetR family transcriptional regulator, which is believed to lead to the upregulation of a putative drug efflux pump encoded by the sco3206 gene. nih.gov

Furthermore, research in Mycobacterium tuberculosis has identified novel substitutions in the gyrB gene at codon 499 (N→D) associated with ofloxacin resistance. besjournal.com These findings underscore that a comprehensive understanding of ofloxacin resistance requires looking beyond the well-characterized QRDR mutations and considering the broader genetic landscape that can influence drug susceptibility.

Development of Resistance during Therapy

The emergence of ofloxacin resistance during the course of therapy is a significant clinical concern, potentially leading to treatment failure. nih.gov The selective pressure exerted by the antibiotic can favor the survival and proliferation of pre-existing resistant subpopulations or the de novo development of resistant mutants. unc.edu

Studies have demonstrated the in vitro development of resistance in various bacterial species upon sequential exposure to subinhibitory concentrations of ofloxacin. For instance, a pilot study on Bacillus anthracis Sterne showed that repeated subculturing in the presence of ofloxacin led to a fourfold increase in the minimum inhibitory concentration (MIC), from 0.2 μg/ml to 0.8 μg/ml, after 13 passages. nih.gov This increased MIC remained stable for subsequent passages. nih.gov

The frequency of mutation to resistance can be influenced by environmental conditions. For Escherichia coli, the mutation frequency under standard laboratory conditions is extremely low (in the range of 1 x 10⁻¹⁰ to 1 x 10⁻¹²). nih.gov However, under conditions of limited oxygen, which may more closely mimic the in vivo environment of the gut, the mutation frequency was found to be significantly higher, in the order of 1 x 10⁻⁸. nih.gov The development of resistance during therapy is a complex process influenced by the bacterial species, the intensity and duration of antibiotic exposure, and the host environment.

Efflux Pump Inhibitors in Combating Ofloxacin Resistance

Efflux pumps are transmembrane proteins that actively extrude a wide range of substrates, including antibiotics like ofloxacin, from the bacterial cell. mdpi.com Overexpression of these pumps is a common mechanism of multidrug resistance. Efflux pump inhibitors (EPIs) are compounds that can block these pumps, thereby restoring the intracellular concentration and efficacy of the antibiotic. mdpi.com

Several superfamilies of efflux pumps are involved in antibiotic resistance, including:

ATP-Binding Cassette (ABC) superfamily

Major Facilitator Superfamily (MFS)

Resistance-Nodulation-Division (RND) superfamily

Small Multi-Drug Resistance (SMR) family

Multi-Antimicrobial Extrusion Protein (MATE) family mdpi.com

The use of EPIs in combination with ofloxacin has been shown to significantly reduce the MIC in resistant bacterial strains. In a study on ofloxacin-resistant Mycobacterium tuberculosis isolates, various EPIs demonstrated the ability to reverse resistance. nih.govnih.gov

The following table summarizes the effect of different EPIs on the MIC of ofloxacin in resistant M. tuberculosis isolates:

| Efflux Pump Inhibitor | Number of Isolates with MIC Reduction (%) | Fold Reduction in MIC |

| Carbonyl cyanide m-chlorophenyl hydrazone (CCCP) | 16/45 (35.5%) | 2-8 fold |

| Verapamil | 24/45 (53.3%) | 2-8 fold |

| 2,4-dinitrophenol (DNP) | 21/45 (46.6%) | 2-8 fold |

Data sourced from a study on 45 ofloxacin-resistant M. tuberculosis isolates. nih.govnih.gov

These findings indicate the involvement of active efflux pumps from both the MFS family (inhibited by CCCP and DNP) and the ABC transporter family (inhibited by verapamil) in ofloxacin resistance in M. tuberculosis. nih.gov The successful reduction of MIC by EPIs highlights their potential as adjunctive therapeutic agents to overcome efflux-mediated resistance to ofloxacin.

Drug Interactions: Molecular and Mechanistic Perspectives

Cytochrome P-450 Inhibition

The Cytochrome P-450 (CYP450) system is a superfamily of enzymes responsible for the metabolism of a vast number of drugs. Inhibition of these enzymes can lead to elevated plasma concentrations of co-administered drugs that are CYP450 substrates, potentially increasing the risk of toxicity. In the context of ofloxacin (B1677185), its interaction with the CYP450 system is considered to be relatively minor, especially when compared to other fluoroquinolones like ciprofloxacin (B1669076).

Research indicates that ofloxacin is a weak inhibitor of the CYP1A2 isoenzyme. pediatriconcall.comresearchgate.net This particular enzyme is involved in the metabolism of several clinically important drugs. However, studies have shown that the inhibitory potential of ofloxacin on CYP1A2 and other isoforms such as CYP2C9, CYP2C19, CYP2D6, and CYP3A4 is negligible. nih.govresearchgate.net Therefore, clinically significant drug interactions due to CYP450 inhibition by ofloxacin are not widely expected. researchgate.net

| CYP450 Isoform | Ofloxacin's Inhibitory Potential | Clinical Significance |

|---|---|---|

| CYP1A2 | Weak inhibitor pediatriconcall.comresearchgate.net | Low, generally not considered clinically significant researchgate.net |

| CYP2C9 | Negligible nih.govresearchgate.net | Unlikely |

| CYP2C19 | Negligible researchgate.net | Unlikely |

| CYP2D6 | Negligible researchgate.net | Unlikely |

| CYP3A4 | Negligible researchgate.net | Unlikely |

Interactions Affecting QTc Prolongation

A significant safety concern with many fluoroquinolones is their potential to prolong the QTc interval of the electrocardiogram, which can increase the risk of serious cardiac arrhythmias such as Torsades de Pointes (TdP). nih.govnih.gov Ofloxacin has been associated with a lower risk of QTc prolongation compared to some other members of its class, like moxifloxacin. nih.gov However, the risk is not nonexistent and can be exacerbated when ofloxacin is co-administered with other drugs that also have QTc-prolonging effects. drugs.com

The underlying mechanism for this effect is the blockade of the rapid component of the delayed rectifier potassium current (IKr), which is encoded by the human ether-a-go-go-related gene (HERG). nih.gov An in vitro study found ofloxacin to be the least potent inhibitor of the HERG channel among several tested fluoroquinolones. researchgate.net The co-administration of ofloxacin with other QTc-prolonging drugs can lead to an additive effect, increasing the likelihood of clinically significant cardiac events. drugs.com

Drugs with Potential for Additive QTc Prolongation with Ofloxacin:

Antiarrhythmics: Amiodarone, Sotalol, Quinidine, Procainamide, Disopyramide, Dofetilide, Ibutilide pediatriconcall.com

Antipsychotics: Thioridazine, Ziprasidone, Chlorpromazine pediatriconcall.comdrugbank.commedscape.com

Antidepressants: Citalopram, Amitriptyline drugbank.commedscape.com

Antimicrobials: Azithromycin, Clarithromycin drugbank.com

Other Agents: Cisapride, Pimozide, Bepridil pediatriconcall.comdrugbank.com

Interactions Affecting Serum Concentrations of Other Drugs

Ofloxacin can influence the serum concentrations of other medications through various mechanisms, including altered metabolism and renal excretion.

Warfarin: There have been reports of ofloxacin potentiating the anticoagulant effect of warfarin, leading to an increased International Normalized Ratio (INR) and risk of bleeding. drugs.comacpjournals.orgpharmacytimes.com The proposed mechanisms for this interaction are multifactorial and may include the suppression of vitamin K-producing intestinal flora by ofloxacin, or less likely, the inhibition of warfarin's hepatic metabolism. acpjournals.org

Methotrexate: The concurrent use of ofloxacin and methotrexate may lead to increased plasma concentrations of methotrexate. drugs.comdrugs.com The likely mechanism is the competitive inhibition of the renal tubular secretion of methotrexate by ofloxacin, which can delay its elimination and increase the risk of methotrexate-related toxicity. drugs.com

| Co-administered Drug | Effect of Ofloxacin Co-administration | Proposed Mechanism |

|---|---|---|

| Warfarin | Increased anticoagulant effect (INR) drugs.comacpjournals.org | Suppression of vitamin K-producing gut flora acpjournals.org |

| Glibenclamide (Glyburide) | Enhanced hypoglycemic effect humanjournals.com | Inhibition of ATP-sensitive potassium channels in pancreatic β-cells, leading to increased insulin secretion droracle.ai |

| Methotrexate | Increased serum concentration drugs.comdrugs.com | Competitive inhibition of renal tubular secretion drugs.com |

Interactions with Other Antimicrobials (e.g., Amoxicillin, Ampicillin)

The combination of ofloxacin with other antimicrobial agents can result in altered pharmacokinetic profiles. Notably, the co-administration of certain penicillins can affect the serum levels of ofloxacin.

It has been reported that the serum concentration of ofloxacin can be increased when it is combined with amoxicillin or ampicillin. drugbank.comdrugbank.com While the precise mechanism for this interaction is not fully elucidated, it may involve competition for renal excretion pathways, leading to a decrease in the clearance of ofloxacin.

In the context of treating Mycobacterium tuberculosis, in vitro studies have examined the bactericidal action of ofloxacin in combination with other antitubercular drugs. One study found that in exponential-phase cultures, ofloxacin increased the activity of isoniazid and rifampin. nih.gov However, against stationary-phase cultures, ofloxacin showed limited bactericidal activity and did not enhance the effects of isoniazid or rifampin. nih.gov

Pharmacokinetic Interactions with Co-administered Medications (e.g., Theophylline)

Theophylline is a methylxanthine drug with a narrow therapeutic index, and its metabolism is primarily mediated by CYP1A2. While some fluoroquinolones are known to significantly inhibit the clearance of theophylline, the interaction with ofloxacin is generally considered to be of minor clinical importance. nih.gov

One study investigating the pharmacokinetic interactions between ofloxacin and theophylline in healthy volunteers found that co-administration of ofloxacin for four days resulted in a statistically significant, yet modest, 12.1% decrease in theophylline clearance. nih.govasm.org This led to a corresponding small increase in the area under the concentration-time curve and average steady-state plasma concentrations of theophylline. nih.gov Despite these changes, there was no increase in the adverse effects associated with theophylline. nih.gov Another study found that the main pharmacokinetic parameters of theophylline, including Cmax, tmax, and serum half-life, were not altered when given in combination with ofloxacin. nih.gov

These findings suggest that while a minor pharmacokinetic interaction between ofloxacin and theophylline may exist, it is unlikely to be clinically significant in most patients. nih.gov

Toxicological Research and Adverse Event Pathophysiology

Genotoxicity and Mutagenicity Studies

Ofloxacin (B1677185) hydrochloride has been evaluated in a variety of genotoxicity and mutagenicity assays to determine its potential to cause genetic damage. The results from these studies present a mixed profile, with outcomes often depending on the specific test system and cell type used.

The Ames test, a widely used method for detecting mutagenic properties of chemical compounds using bacteria, has been performed for ofloxacin. Studies indicate that ofloxacin was not mutagenic in the Ames test japer.in. This suggests that the compound does not induce gene mutations by base-pair substitutions or frameshifts in the tested bacterial strains.

Specific results for ofloxacin in the SOS Chromotest, which measures the induction of the SOS DNA repair system in Escherichia coli as an indicator of DNA damage, are not extensively detailed in the available research. The SOS Chromotest is a colorimetric assay that serves as a rapid screening tool for genotoxic compounds wikipedia.org. While it is considered a useful complement to the Ames test, detailed public data on ofloxacin's performance in this specific assay is limited.

The potential for ofloxacin to induce chromosomal aberrations—changes in chromosome structure or number—has been investigated in mammalian cells. An in vitro cytogenetic assay found ofloxacin did not induce significant chromosomal aberrations in cultured human lymphocytes japer.inresearchgate.net.

However, studies on levofloxacin (B1675101), the S-isomer of ofloxacin, have shown dose-dependent positive responses for chromosomal aberrations in in vitro tests on Chinese hamster cells nih.gov. This contrasts with in vivo studies where no significant induction of aberrations was observed, suggesting that at therapeutic concentrations in a whole organism, the risk may be lower nih.gov. The mechanism for such aberrations, when observed in vitro, is often attributed to the interaction of fluoroquinolones with mammalian topoisomerase II, an enzyme analogous to the bacterial DNA gyrase that is the primary target of these antibiotics researchgate.net.

Unscheduled DNA synthesis (UDS) is a DNA repair process that replaces a damaged section of DNA, and its measurement is used to assess the DNA-damaging potential of a substance. Ofloxacin has yielded conflicting results in UDS assays. In a UDS assay using human fibroblasts, ofloxacin was found to be negative, indicating no induction of DNA repair in these cells japer.in. Conversely, a positive result was observed in the UDS test when using rat primary hepatocytes japer.inmdpi.com. This discrepancy highlights a cell-type-specific effect, suggesting that metabolic activation in liver cells may produce intermediates capable of damaging DNA japer.in.

| Assay | Test System | Result | Reference |

|---|---|---|---|

| Ames Test | S. typhimurium, E. coli | Negative | japer.in |

| Chromosomal Aberration | Human Lymphocytes (in vitro) | Negative | researchgate.net |

| Chromosomal Aberration (for Levofloxacin) | Chinese Hamster Cells (in vitro) | Positive (Dose-dependent) | nih.gov |

| Unscheduled DNA Synthesis (UDS) | Human Fibroblasts | Negative | japer.in |

| Unscheduled DNA Synthesis (UDS) | Rat Hepatocytes | Positive | japer.in |

Mitochondrial Toxicity Investigations

There is growing evidence that fluoroquinolones, including ofloxacin, can exert toxic effects on mitochondria. Mitochondria, being of bacterial origin, possess their own DNA and replication machinery, which can be inadvertently targeted by these antibiotics.

Research in the yeast Saccharomyces cerevisiae has shown that ofloxacin can induce mitochondrial mutations, and this effect is dependent on intramitochondrial ATP nih.gov. The proposed mechanism involves the inhibition of the DNA ligation function of mitochondrial topoisomerase II, leading to DNA breaks that are reparable through recombination pathways nih.gov. This suggests that ofloxacin's genetic activity in yeast is linked to its impact on mitochondrial DNA integrity.

Broader investigations into fluoroquinolone-induced mitochondrial toxicity in human cells have identified several mechanisms. These include the depletion of mitochondrial DNA (mtDNA), the generation of reactive oxygen species (ROS), and the disruption of the electron transport chain (ETC) mdpi.com. Recent proteomic studies have identified specific mitochondrial protein off-targets for fluoroquinolones, such as isocitrate dehydrogenase isoform 2 (IDH2) and apoptosis-inducing factor mitochondrial 1 (AIFM1). The interaction with these enzymes can impair mitochondrial metabolism and the biogenesis of respiratory chain complexes, leading to mitochondrial dysfunction japer.in.

Cardiotoxicity: Mechanisms of QTc Prolongation

Ofloxacin, like other fluoroquinolones, has been associated with prolongation of the QTc interval on an electrocardiogram, which is a risk factor for a serious cardiac arrhythmia known as Torsades de Pointes (TdP). The primary mechanism underlying this effect is the blockade of the human Ether-à-go-go-Related Gene (hERG) potassium channel nih.gov.

The hERG channel is crucial for cardiac repolarization, mediating the rapid delayed rectifier potassium current (IKr). Inhibition of this channel by drugs slows the efflux of potassium ions from cardiac myocytes, thereby prolonging the action potential duration and, consequently, the QT interval. Among the fluoroquinolones, ofloxacin is considered to have one of the least potent effects on the IKr channel when compared to agents like sparfloxacin or grepafloxacin.

Neurological Adverse Events and Central Nervous System Excitation

A range of central nervous system (CNS) adverse events, including seizures, confusion, hallucinations, and psychosis, have been associated with ofloxacin. The primary pathophysiological mechanism is believed to be the modulation of neurotransmitter activity, particularly involving the gamma-aminobutyric acid (GABA) system japer.in.

Ofloxacin can act as an antagonist at the GABA-A receptor, inhibiting the binding of GABA, which is the main inhibitory neurotransmitter in the CNS japer.in. This inhibition reduces the normal inhibitory tone in the brain, leading to a state of CNS excitation and an increased risk of seizures japer.in. The epileptogenic activity of quinolones is closely related to their potency in inhibiting GABA receptor binding mdpi.com. Ofloxacin has been shown to inhibit GABA binding in isolated rat neurons in a concentration-dependent manner nih.gov. This effect can be enhanced by the concurrent use of certain non-steroidal anti-inflammatory drugs (NSAIDs), which can further increase the competitive inhibition of GABA receptors researchgate.net. Additionally, some research suggests a potential activation of the excitatory N-methyl-D-aspartate (NMDA) receptors may also contribute to fluoroquinolone-induced neurotoxicity.

| Compound Name |

|---|

| Ofloxacin Hydrochloride |

| Levofloxacin |

| Sparfloxacin |

| Grepafloxacin |

| Gamma-aminobutyric acid (GABA) |

| Potassium |

Chondrotoxicity and Articular Cartilage Effects in Immature Animals

Quinolone-induced arthropathy, characterized by damage to articular cartilage in weight-bearing joints, is a significant toxicological finding observed in juvenile animals. nih.govnih.gov This chondrotoxicity is a primary reason for the restricted use of fluoroquinolones in pediatric populations. researchgate.net The effect appears to be both age- and dose-related, with immature animals being particularly susceptible. nih.gov

Histological examinations of affected joints in animal models reveal distinct changes, including the loss of chondrocytes, degeneration of the cartilage matrix, and the formation of blisters and erosions on the cartilage surface. researchgate.net Studies in immature rats and dogs have demonstrated these effects. For instance, a single high oral dose of ofloxacin (1,200 mg/kg) caused detectable cartilage damage in the knee joints of juvenile rats within 12 hours of administration. nih.gov

Research also indicates a synergistic effect between ofloxacin and magnesium deficiency in inducing joint cartilage lesions. nih.govnih.gov In studies with 4-week-old rats, ofloxacin treatment at doses that did not cause cartilage damage in animals on a standard diet resulted in significant lesions in rats that were simultaneously fed a magnesium-deficient diet. nih.gov This suggests that magnesium levels may play a crucial role in the pathogenesis of quinolone-induced arthropathy. nih.gov The proposed primary mechanism involves the chelation of magnesium ions by quinolones, which impairs the function of chondrocyte surface β1 integrins and disrupts the vital interaction between the cartilage cells and the extracellular matrix. researchgate.net

| Ofloxacin Dose (b.i.d.) | Treatment Duration | Diet | Incidence of Cartilage Lesions | Reference |

|---|---|---|---|---|

| 30 mg/kg | 7 days | Standard | 0/12 rats | nih.gov |

| 30 mg/kg | 7 days | Magnesium-deficient | 10/12 rats | nih.gov |

| 100 mg/kg | 5 days | Standard | Lesions occurred | nih.gov |

Studies in juvenile dogs have also been conducted to determine non-arthropathic doses and to measure the concentration of ofloxacin in serum and articular cartilage. These studies found that drug concentrations in the cartilage were approximately 1.8 to 2.0 times higher than the corresponding serum concentrations. researchgate.net

The chondrotoxicity observed with ofloxacin is mediated at the cellular level by the induction of chondrocyte apoptosis, or programmed cell death. nih.govresearchgate.net Research has elucidated several interconnected pathways that contribute to this process, with oxidative stress and disruption of cell-matrix interactions playing central roles.

One key mechanism involves the generation of oxidative stress. Studies on chondrocytes from juvenile rabbits have shown that ofloxacin induces a concentration-dependent increase in the production of intracellular reactive oxygen species (ROS). nih.gov This overproduction of ROS leads to subsequent cellular damage, including significant lipid peroxidation and DNA damage. nih.govkisti.re.kr Concurrently, ofloxacin causes a rapid decrease in the activities of crucial antioxidant enzymes such as superoxide dismutase (SOD), catalase, and glutathione peroxidase (GPx), further exacerbating the state of oxidative stress. nih.gov

Another critical pathway involves the disruption of β1 integrin receptor function. nih.gov Integrins are cell surface receptors that mediate the attachment of chondrocytes to the extracellular matrix, a process vital for their survival and function. Ofloxacin has been shown to interfere with these β1 integrin functions, leading to the initiation of apoptosis. nih.govbohrium.com This disruption is thought to trigger a downstream signaling cascade involving the epidermal growth factor receptor (EGFR), which ultimately leads to increased ROS production via the Nox2 enzyme and subsequent apoptosis. bohrium.com

The apoptotic process itself is executed through a caspase-dependent mitochondrial pathway. Ofloxacin exposure leads to the activation of caspase-8, an initiator caspase. nih.govosti.gov This activation triggers a cascade involving the activation of caspase-9 and the executioner caspase-3. researchgate.netnih.gov Furthermore, ofloxacin stimulates the translocation of cytochrome c from the mitochondria into the cytosol and causes a decrease in the mitochondrial transmembrane potential, both of which are hallmark events in the intrinsic pathway of apoptosis. nih.govosti.gov The levels of pro-apoptotic proteins such as Bax, tBid, and p53 have also been found to increase in a concentration- and time-dependent manner following ofloxacin treatment. nih.govosti.gov

| Cellular Effect | Observation | Reference |

|---|---|---|

| Reactive Oxygen Species (ROS) | Concentration-dependent increase in intracellular ROS production. | nih.gov |

| Lipid Peroxidation | Significant, concentration-dependent increase. | nih.gov |

| DNA Damage | Concentration-dependent damage observed via comet assay. | nih.gov |

| Antioxidant Enzymes (SOD, GPx, Catalase) | Rapid decrease in activity after treatment. | nih.gov |

| Apoptotic Pathway | Involvement of caspase-8-dependent mitochondrial pathway. | nih.govosti.gov |

| Mitochondrial Changes | Translocation of cytochrome c and decreased transmembrane potential. | nih.govosti.gov |

Reproductive and Developmental Toxicity Studies

The reproductive and developmental toxicity of ofloxacin has been evaluated in animal models, primarily rats and rabbits. These studies have investigated the effects of the compound on fertility, embryonic and fetal development, and perinatal and postnatal outcomes.

Regarding developmental toxicity, ofloxacin has not been found to be teratogenic in rats or rabbits. nih.govnih.gov Studies administering ofloxacin during the period of organogenesis showed no evidence of teratogenic effects at oral doses as high as 810 mg/kg/day in pregnant rats and 160 mg/kg/day in pregnant rabbits. nih.govmotherfigure.com However, at high doses, ofloxacin did demonstrate fetotoxicity. motherfigure.comdrugs.com In rats, doses of 810 mg/kg/day resulted in decreased fetal body weight, increased fetal mortality, and minor skeletal variations such as the development of cervical ribs. nih.gov In rabbits, a dose of 160 mg/kg also led to increased fetal mortality and decreases in maternal body weight and food intake. nih.gov Despite the observation of minor skeletal variations, these were not considered indicators of teratogenicity. nih.gov

Perinatal and postnatal toxicity studies in rats, with doses up to 360 mg/kg, showed no adverse effects on late fetal development, labor, delivery, lactation, or the viability and growth of the newborn. nih.govmotherfigure.com

| Study Type | Species | Maximum Dose | Findings | Reference |

|---|---|---|---|---|

| Fertility & General Reproduction | Rat | 360 mg/kg/day | No impairment of male or female fertility. | nih.gov |

| Teratogenicity (Organogenesis) | Rat | 810 mg/kg/day | No teratogenicity. Fetotoxicity (decreased weight, increased mortality) and minor skeletal variations observed at this dose. | nih.gov |

| Teratogenicity (Organogenesis) | Rabbit | 160 mg/kg/day | No teratogenicity. Fetotoxicity (increased mortality) and maternal toxicity observed at this dose. | nih.gov |

| Perinatal/Postnatal Development | Rat | 360 mg/kg/day | No adverse effects on late fetal development, delivery, lactation, or neonatal growth. | nih.gov |

Advanced Analytical Methodologies and Stability Studies

Quantification in Biological Matrices and Pharmaceutical Formulations

The determination of ofloxacin (B1677185) in complex samples such as biological fluids and pharmaceutical dosage forms requires sensitive, specific, and reliable analytical methods. Various chromatographic, spectrophotometric, and electrochemical techniques have been successfully employed for this purpose.

High-Performance Liquid Chromatography (HPLC), particularly in its reverse-phase (RP-HPLC) mode, stands as a cornerstone for the analysis of ofloxacin. These methods are widely used for their precision, accuracy, and ability to separate the analyte from potential interferences in both bulk drug and formulated products. sphinxsai.comscholarsresearchlibrary.com

A validated RP-HPLC method for ofloxacin in bulk and pharmaceutical dosage forms utilized a Polaris C18 column with a mobile phase composed of a buffer (0.01 M ammonium (B1175870) acetate (B1210297), pH 3 with ortho-phosphoric acid) and acetonitrile (B52724) in an 80:20 v/v ratio. scholarsresearchlibrary.com Detection was performed at a wavelength of 294 nm. scholarsresearchlibrary.com This method demonstrated linearity over a concentration range of 10-30 μg/mL and was successfully applied to the assay of tablet formulations. scholarsresearchlibrary.com Another stability-indicating RP-HPLC method was developed and validated according to International Council for Harmonisation (ICH) guidelines, proving its utility for routine quality control analysis. sphinxsai.com This method was found to be accurate, with percentage recoveries between 92.9% and 97.6%. sphinxsai.com

The following table summarizes the chromatographic conditions for a typical RP-HPLC method for Ofloxacin quantification.

| Parameter | Condition |

| Column | Polaris C18 (150 x 4.6 mm, 5 µm) |

| Mobile Phase | 0.01 M Ammonium Acetate (pH 3.0) : Acetonitrile (80:20 v/v) |

| Detection Wavelength | 294 nm |

| Linearity Range | 10-30 µg/mL |

| Application | Bulk Drug, Pharmaceutical Tablets |

For the highly sensitive and selective quantification of ofloxacin in complex biological matrices like plasma, tear fluid, and aqueous humor, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the method of choice. jbclinpharm.orgnih.govresearchgate.netuwc.ac.zaresearchgate.net This technique combines the superior separation capabilities of HPLC with the specific detection power of mass spectrometry.

One LC-MS/MS method for determining ofloxacin in human plasma involved a simple protein precipitation step for sample preparation. researchgate.net Chromatographic separation was achieved on a Luna 5 μm PFP column with a mobile phase of acetonitrile and water containing 0.1% formic acid (50:50, v/v). researchgate.net The method was validated over a concentration range of 0.078-20 μg/mL, demonstrating excellent precision with within-day and between-day coefficients of variation lower than 7%. researchgate.net Another method for simultaneous determination with cefixime (B193813) in plasma used a Zorbax eclipse XBD C18 column and a mobile phase of acetonitrile, methanol, and 0.5% formic acid. jbclinpharm.orgnih.gov This assay was linear from 4 to 500 ng/mL for ofloxacin, with a lower limit of quantification (LLOQ) of 4 ng/mL. jbclinpharm.orgnih.gov

A rapid UPLC-MS method was developed for analysis in human aqueous humor, with a total analysis time of just three minutes and a linearity range of 0.1 to 8 μg/mL. nih.gov For analysis in ocular biofluids like tears, a method was established using an Agilent SB C18 column, showing a linearity of 0.7812–200 ng/mL. researchgate.net

The table below outlines key parameters for a validated LC-MS/MS method for ofloxacin in human plasma.

| Parameter | Condition |

| Biological Matrix | Human Plasma |

| Sample Preparation | Protein Precipitation with Acetonitrile |

| Chromatography | Zorbax eclipse XBD C18 column |

| Mobile Phase | Acetonitrile : Methanol : 0.5% Formic Acid (23:10:67 v/v) |

| Detection | Tandem Mass Spectrometry (Positive Ion Mode) |

| Linearity Range | 4-500 ng/mL |

| Lower Limit of Quantification (LLOQ) | 4 ng/mL |

High-Performance Thin Layer Chromatography (HPTLC) offers a simple, versatile, and high-throughput alternative for the quantification of ofloxacin. This method is particularly useful for the analysis of combined dosage forms and for determining residues on manufacturing equipment surfaces. oup.comjocpr.comoup.comjocpr.comresearchgate.net

A validated HPTLC method for the simultaneous estimation of ofloxacin and cefixime in tablets used a mobile phase of Methanol: Ethyl acetate: Ammonia (3.5: 3.5: 1.5 v/v/v) with UV detection at 295 nm. jocpr.comjocpr.com The method was linear over a concentration range of 50-500 ng/band for both drugs. jocpr.comjocpr.com Another HPTLC method was developed for determining ofloxacin residues on stainless steel surfaces, employing densitometric quantification with fluorescence detection at 313 nm. oup.comoup.com This method achieved a limit of quantification of 2 ng, demonstrating its high sensitivity for cleanliness control in pharmaceutical manufacturing. oup.com

Key details of an HPTLC method for combined tablet dosage forms are presented below.

| Parameter | Condition |

| Stationary Phase | Silica gel 60 F254 HPTLC plates |

| Mobile Phase | Methanol : Ethyl acetate : Ammonia (3.5:3.5:1.5 v/v/v) |

| Detection Wavelength | 295 nm |

| Linearity Range | 50-500 ng/band |

| Retention Factor (Rf) | 0.61 ± 0.12 |

| Application | Combined Tablet Dosage Form |

UV-Visible spectrophotometry provides a simple, rapid, and cost-effective approach for the quantification of ofloxacin in pharmaceutical formulations. asianpubs.orgscielo.brhakon-art.comscielo.brnaturalspublishing.comprimescholars.comwalshmedicalmedia.comijrpc.comresearchgate.netjocpr.com These methods are based on the principle that ofloxacin absorbs ultraviolet radiation at a specific wavelength.

Several methods have been developed using different solvents and pH conditions. One method involves measuring the absorbance of ofloxacin in 0.1 M HCl at its absorption maximum (λmax) of 293 nm. scielo.brwalshmedicalmedia.com This method was found to be linear over a concentration range of 0.63-12.5 µg/mL. scielo.br Another approach uses a phosphate (B84403) buffer of pH 6.8, where ofloxacin exhibits a λmax at 284.0 nm and obeys Beer's law in the range of 1-6 µg/mL. hakon-art.com Derivative spectrophotometry has also been employed to enhance specificity and resolve potential interferences from excipients. jocpr.com Indirect spectrophotometric methods, involving reactions with reagents like N-bromosuccinimide or cerium (IV) sulphate, have also been reported, offering high sensitivity. scielo.brnaturalspublishing.com

The table below summarizes parameters for two direct UV spectrophotometric methods.

| Method | Solvent/Medium | λmax (nm) | Linearity Range (µg/mL) |

| Method A | 0.1 M Hydrochloric Acid | 293 | 0.63 - 12.5 |

| Method B | pH 6.8 Phosphate Buffer | 284 | 1 - 6 |

Electrochemical methods, particularly voltammetry, have emerged as highly sensitive and selective techniques for ofloxacin determination. nih.gove3s-conferences.orgnih.govresearchgate.nethep.com.cnbioengineer.orgresearchgate.netrsc.orgscholar-press.com These methods rely on the electroactive nature of the ofloxacin molecule, which can be oxidized at a specific potential on the surface of an electrode.

Various modified electrodes have been developed to enhance the sensitivity and lower the detection limit for ofloxacin. For instance, a sensor based on a graphene/zinc oxide nanocomposite-modified glassy carbon electrode (GCE) showed a linear response to ofloxacin in the range of 1–100 μM, with a detection limit of 0.33 μM. researchgate.netrsc.org Another approach used a laser-modified GCE for determination by differential pulse voltammetry, achieving a linear range of 0.25 to 200 μM and a detection limit of 75 nM. nih.gov These sensors have been successfully applied to determine ofloxacin in environmental water samples and have potential for therapeutic drug monitoring. nih.govhep.com.cn A multi-wall carbon nanotube-Nafion film-coated GCE also demonstrated excellent enhancement effects, with a detection limit of 8.0 × 10⁻⁹ mol/L. hep.com.cn

Stability-Indicating Methods and Degradation Product Analysis

Stability-indicating methods are crucial for ensuring that the analytical procedure can accurately measure the active ingredient without interference from degradation products, impurities, or excipients. Forced degradation studies are performed under various stress conditions to generate potential degradation products and validate the method's specificity. sphinxsai.comrjptonline.orgrjptonline.org

An HPTLC method was developed and used to monitor the stability of ofloxacin under stress conditions as per ICH guidelines, including acidic, alkaline, and neutral hydrolysis, as well as oxidation and photolysis. rjptonline.orgrjptonline.org The study found that ofloxacin undergoes significant degradation under acidic and alkaline hydrolytic conditions, while it remains relatively stable under neutral hydrolysis and oxidative stress. rjptonline.org The HPTLC method was able to effectively resolve the intact drug from its degradation products, confirming its utility as a stability-indicating method. rjptonline.org

Similarly, an RP-HPLC method was specifically developed and validated as a stability-indicating assay. sphinxsai.com Such methods are essential for determining the shelf-life of pharmaceutical products and ensuring their quality throughout their lifecycle.